molecular formula C14H24O2 B1205819 Linalyl butyrate CAS No. 78-36-4

Linalyl butyrate

Cat. No. B1205819
CAS RN: 78-36-4
M. Wt: 224.34 g/mol
InChI Key: FHLGUOHLUFIAAA-UHFFFAOYSA-N
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Description

Linalyl Butyrate is a liquid with a fruity bergamot note and a subdued animalic tone . It is used in lavender perfumes and in many blossom compositions . It also has a natural, fresh character which enhances the top note of many compositions, especially lavender, cologne, and fruity blends .


Synthesis Analysis

Linalyl Butyrate is synthesized by heating linalool and butyyl chloride in pyridine . The linear formula is CH3CH2CH2CO2C (CH=CH2) (CH3)CH2CH2CH=C (CH3)2 .


Molecular Structure Analysis

The molecular formula of Linalyl Butyrate is C14H24O2 . The molecular weight is 224.34 .


Chemical Reactions Analysis

The study of the structure-odor relationships of linalool, linalyl acetate, and their corresponding oxygenated derivatives shows that oxygenation on carbon 8 had a substantial effect on the aroma profiles of structural derivatives of linalool and linalyl acetate .


Physical And Chemical Properties Analysis

Linalyl Butyrate has a density of 0.892 g/mL at 25 °C (lit.) . Its boiling point is 80-82 °C0.2 mmHg (lit.) . The refractive index is n20/D 1.45 (lit.) .

Scientific Research Applications

Anticancer Potential

GRAS Evaluation

Toxicology and Dermatology

Safety And Hazards

The safety data sheet suggests avoiding breathing mist, gas, or vapors of Linalyl Butyrate . It also recommends avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Recent studies have found that butyrate’s possible anticancer potential is cell-type specific . This finding will help scientists in an upcoming five-year project focusing on the impact of lentil consumption on colon health in models of obesity .

properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H24O2/c1-6-9-13(15)16-14(5,7-2)11-8-10-12(3)4/h7,10H,2,6,8-9,11H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLGUOHLUFIAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(C)(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861635
Record name Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester
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Molecular Weight

224.34 g/mol
Source PubChem
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Physical Description

Liquid, colourless or yellowish liquid with a heavy-fruity, sweet, pear-like odour
Record name Linalyl butyrate
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Record name Linalyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

220.00 to 222.00 °C. @ 760.00 mm Hg
Record name Linalyl butyrate
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Solubility

soluble in alcohols and oils, slightly soluble in water, 1 ml in 3 ml 80% alcohol (in ethanol)
Record name Linalyl butyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.855-0.905
Record name Linalyl butyrate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/
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Product Name

Linalyl butyrate

CAS RN

78-36-4
Record name Linalyl butyrate
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Record name Linalyl butyrate
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Record name Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester
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Record name Linalyl butyrate
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Record name LINALYL BUTYRATE
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Record name Linalyl butyrate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of linalyl butyrate in pest control?

A1: Linalyl butyrate has shown potential as a repellent against specific pests. For example, it is a key component in a repellent designed to deter Tirathaba rufivena, a significant pest of palm plants. [] This repellent, incorporating linalyl butyrate alongside limonene and other agents, offers a less toxic alternative to traditional chemical pesticides. [] This approach aligns with the increasing demand for environmentally friendly pest control methods.

Q2: How does the chemical composition of essential oils containing linalyl butyrate vary across different plant species?

A2: Even within the same genus, the concentration and role of linalyl butyrate can differ drastically between species. For instance, in Cordia globosa, linalyl butyrate is a significant component of the stem essential oil (14.7%), while it is absent or present in negligible amounts in the leaves. [] Conversely, in Cordia curassavica, linalyl butyrate is not a major constituent in either the stem or leaf oils. [] This highlights the diversity of plant secondary metabolism and the need for species-specific analysis.

Q3: Can linalyl butyrate influence insect behavior?

A3: Research on the fall webworm moth (Hyphantria cunea) suggests that linalyl butyrate, found in several of its host plants, elicits a strong electrophysiological response from the moth's antennae. [] This implies the compound may act as a volatile signal influencing the moth's behavior. Interestingly, while linalyl butyrate itself did not affect oviposition, other host-derived volatiles like dibutyl phthalate and phytol significantly increased mating rates in the moth. [] This highlights the complex interplay of multiple volatile compounds in insect chemical ecology.

Q4: Are there any safety concerns regarding the use of linalyl butyrate as a feed additive?

A4: The European Food Safety Authority (EFSA) has evaluated linalyl butyrate for its safety as a flavouring compound in animal feed. [] Their findings indicate that using linalyl butyrate as a feed additive at a concentration of 5 mg/kg complete feed poses no safety concerns for various animal species, consumers of animal products, or the environment. [] This approval underscores the importance of rigorous safety assessments for feed additives.

Q5: What are the potential applications of linalyl butyrate in the food and beverage industry?

A5: Linalyl butyrate, known for its pleasant aroma, is a key component in recreating the distinctive scent of Sim flower (Rhodomyrtus tomentosa) for use in food products. [] Researchers have successfully developed formulations incorporating linalyl butyrate, alongside other natural aroma compounds, to enhance the sensory appeal of Sim fruit products like syrups, jams, and wines. [] This highlights the growing interest in using natural flavor and fragrance compounds in food applications.

Q6: Is there evidence suggesting that the composition of essential oils, including those containing linalyl butyrate, can impact exercise recovery?

A6: A comparative study investigated the effects of various citrus essential oils on exercise-induced fatigue in mice, including sweet orange oil (rich in linalyl butyrate), lemon oil, and bergamot oil. [] While all three oils showed some potential in mitigating fatigue through different mechanisms, bergamot oil, with a linalyl butyrate content of 17.8%, demonstrated the highest efficacy. [] This suggests that the specific composition of essential oils, including the presence and concentration of linalyl butyrate, plays a crucial role in their biological activity.

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